molecular formula C8H16O B086117 2-Ethyl-4-methylpentanal CAS No. 10349-95-8

2-Ethyl-4-methylpentanal

Cat. No.: B086117
CAS No.: 10349-95-8
M. Wt: 128.21 g/mol
InChI Key: RASFNDNSLQUKNY-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylpentanal is an organic compound with the molecular formula C8H16O. It belongs to the class of aldehydes, characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom. This compound is known for its distinct structure, which includes an ethyl group and a methyl group attached to a pentanal backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-4-methylpentanal can be synthesized through various organic reactions. One common method involves the aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form a β-hydroxy aldehyde, which can then be dehydrated to yield the desired aldehyde .

Industrial Production Methods: In industrial settings, this compound is produced through catalytic processes that ensure high yield and purity. The reaction conditions typically involve controlled temperatures and pressures to optimize the formation of the aldehyde while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-4-methylpentanal undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethyl-4-methylpentanal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methylpentanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of adducts. This reactivity is crucial in its role as an intermediate in organic synthesis and its potential biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Ethyl-4-methylpentanal is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. Its combination of an ethyl and a methyl group on the pentanal backbone differentiates it from other aldehydes and contributes to its specific applications in research and industry .

Properties

IUPAC Name

2-ethyl-4-methylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-8(6-9)5-7(2)3/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASFNDNSLQUKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632500
Record name 2-Ethyl-4-methylpentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10349-95-8
Record name 2-Ethyl-4-methylpentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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